PD-166285-d4 is a synthetic compound classified as a protein tyrosine kinase inhibitor, specifically belonging to the 6-aryl-pyrido[2,3-d]pyrimidine structural class. This compound is a deuterated form of PD-166285, which enhances its stability and allows for more precise tracking in biological studies. PD-166285-d4 has been characterized for its potent inhibitory effects on various tyrosine kinases, including Src, fibroblast growth factor receptor 1, and platelet-derived growth factor receptor beta subunit, making it a valuable tool in cancer research and other areas of cellular biology.
PD-166285-d4 is derived from the original PD-166285 compound, which was synthesized through high-throughput screening of compound libraries aimed at identifying inhibitors of protein tyrosine kinases. The synthesis of PD-166285 was initially reported in pharmacological studies that highlighted its efficacy and specificity against several key kinases involved in cellular signaling pathways related to proliferation and migration .
PD-166285-d4 is classified as a small molecule inhibitor within the broader category of antineoplastic agents due to its potential applications in cancer therapy. Its primary mechanism involves the inhibition of protein tyrosine kinases, which play critical roles in signaling pathways that regulate cell growth and differentiation.
The synthesis of PD-166285-d4 involves several key steps that utilize standard organic chemistry techniques. The original synthesis pathway for PD-166285 has been adapted to include deuterium labeling, enhancing the compound's properties for experimental use.
The synthetic route typically includes:
The final product is purified using techniques such as high-performance liquid chromatography to ensure high purity levels suitable for research applications.
The molecular formula for PD-166285-d4 is , with a molecular weight of approximately 589.38 g/mol . The structure features multiple aromatic rings and a pyrimidine core, contributing to its interaction with target proteins.
The compound's structure can be represented with the following characteristics:
These structural details are crucial for understanding how PD-166285-d4 interacts with its biological targets.
PD-166285-d4 primarily acts as an inhibitor
PD-166285-d4 belongs to the 6-aryl-pyrido[2,3-d]pyrimidine class of heterocyclic compounds, a scaffold optimized for high-affinity binding to tyrosine kinase ATP pockets. The core structure features a pyrido[2,3-d]pyrimidin-7-one system substituted at the 6-position with a 2,6-dichlorophenyl group, which enhances hydrophobic interactions with kinase targets. At the 2-position, an amino linker connects to a 4-[2-(diethylamino)ethoxy]phenyl moiety, providing solubility and influencing kinase selectivity. This architecture enables competitive ATP binding, particularly against Src family kinases (SFKs), fibroblast growth factor receptor 1 (FGFR1), and platelet-derived growth factor receptor β (PDGFRβ). The methyl group at the 8-position further modulates steric and electronic properties, contributing to nanomolar-level inhibition (IC₅₀ = 8.4 nM for c-Src) [2] [4] [8].
Deuteration of PD-166285 yields PD-166285-d4, where four hydrogen atoms (specifically at the diethylaminoethyl side chain) are replaced with deuterium (²H or D). The molecular formula is C₂₆H₂₃D₄Cl₂N₅O₂, with a molecular weight of 589.38 g/mol [1] [3] [7]. This isotopic labeling typically targets metabolically vulnerable sites—commonly the ethyl groups of the diethylamino moiety—to prolong half-life via the kinetic isotope effect (KIE). Deuterium incorporation reduces the rate of oxidative dealkylation by cytochrome P450 enzymes, enhancing metabolic stability without altering pharmacodynamics. Synthesis involves catalytic H/D exchange or deuterated building blocks (e.g., D₃C-CD₂-N(CH₂CH₃)₂) under palladium-catalyzed coupling conditions. The deuterated side chain retains spatial geometry identical to the protiated analog, ensuring unchanged target binding [3] [7].
Table 1: Isotopic Labeling Sites in PD-166285-d4
Position | Chemical Group | Non-Deuterated Form | Deuterated Form (d4) | Purpose |
---|---|---|---|---|
Side chain | Diethylaminoethyl | -CH₂-CH₂-N(CH₂CH₃)₂ | -CD₂-CD₂-N(CD₂CD₃)₂ | Metabolic stabilization |
Core scaffold | Pyrido[2,3-d]pyrimidin-7-one | Unmodified | Unmodified | Target binding |
Systematic modifications of the 6-aryl-pyrido[2,3-d]pyrimidine scaffold reveal critical SAR insights:
Table 2: SAR Influence on Kinase Inhibition Profiles
Structural Element | Modification | Effect on Src IC₅₀ | Effect on Selectivity |
---|---|---|---|
6-Aryl group | 2,6-Dichlorophenyl → Phenyl | 8.4 nM → 210 nM | Broad → Narrow |
2-Substituent | Aminoethoxy → Methoxy | 8.4 nM → 1,200 nM | Loss of PDGFRβ inhibition |
8-Position | Methyl → Hydrogen | 8.4 nM → 95 nM | Reduced FGFR1 potency |
Side chain | Diethylamino → Pyrrolidino | Unchanged | Enhanced MAPK off-target activity |
The synthesis of PD-166285-d4 employs deuterium incorporation late-stage synthesis to maintain isotopic integrity:
Challenges include minimizing deuterium loss during acidic/basic steps and ensuring regiospecific labeling. Advanced techniques like continuous-flow hydrogen-deuterium exchange (using D₂O/Pd/C) offer alternatives but risk over-deuteration. Quality control employs LC-MS to confirm deuterium enrichment (m/z 589.38) and NMR to verify regiochemistry [1] [7].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8